molecular formula C14H14N2O4S B11023016 4-methyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide CAS No. 19871-37-5

4-methyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide

Cat. No.: B11023016
CAS No.: 19871-37-5
M. Wt: 306.34 g/mol
InChI Key: PFHQXNWGHSJUIH-UHFFFAOYSA-N
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Description

4-methyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The compound’s molecular formula is C14H14N2O4S, and it has a molecular weight of 306.34 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-methyl-5-nitroaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group, which can mimic the structure of certain biological substrates.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of antimicrobial agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide is unique due to the presence of both a methyl and a nitro group on the phenyl ring. This combination of substituents can influence the compound’s reactivity and its interaction with biological targets, making it distinct from other similar compounds .

Properties

CAS No.

19871-37-5

Molecular Formula

C14H14N2O4S

Molecular Weight

306.34 g/mol

IUPAC Name

4-methyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide

InChI

InChI=1S/C14H14N2O4S/c1-10-3-7-13(8-4-10)21(19,20)15-14-9-12(16(17)18)6-5-11(14)2/h3-9,15H,1-2H3

InChI Key

PFHQXNWGHSJUIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C

Origin of Product

United States

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